molecular formula C14H16N2O6 B14659953 3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid CAS No. 51865-73-7

3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid

Katalognummer: B14659953
CAS-Nummer: 51865-73-7
Molekulargewicht: 308.29 g/mol
InChI-Schlüssel: GDSKQZGFGONIKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid is a complex organic compound with a unique structure that includes a formyl group, a benzoyl group, and a pentanedioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid typically involves multi-step organic reactions. One common approach is the post-modification of 3,4-dihydropteridine-2,4-diamines . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid is unique due to its specific structure and the presence of both formyl and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

51865-73-7

Molekularformel

C14H16N2O6

Molekulargewicht

308.29 g/mol

IUPAC-Name

3-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C14H16N2O6/c1-16(8-17)11-4-2-9(3-5-11)14(22)15-10(6-12(18)19)7-13(20)21/h2-5,8,10H,6-7H2,1H3,(H,15,22)(H,18,19)(H,20,21)

InChI-Schlüssel

GDSKQZGFGONIKC-UHFFFAOYSA-N

Kanonische SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.